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Compound of Interest

Compound Name: KRAS G12C inhibitor 34

Cat. No.: B12415617 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of the clinical efficacy of sotorasib, a first-in-class KRAS G12C

inhibitor. Due to the limited publicly available data on the preclinical compound "KRAS G12C
inhibitor 34," this document will focus on the established clinical profile of sotorasib as a

benchmark for evaluating novel KRAS G12C-targeted therapies.

Introduction to KRAS G12C Inhibition
The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein

has paved the way for a new class of targeted therapies. These inhibitors covalently bind to the

cysteine residue at position 12, locking the KRAS protein in its inactive, GDP-bound state. This

prevents downstream signaling through pathways such as RAF-MEK-ERK, thereby inhibiting

cancer cell proliferation and survival. Sotorasib (formerly AMG 510) was the first such inhibitor

to receive regulatory approval, marking a significant milestone in the treatment of KRAS G12C-

mutated solid tumors.

Sotorasib: Clinical Efficacy in Non-Small Cell Lung
Cancer (NSCLC)
Sotorasib has undergone extensive clinical evaluation, most notably in the CodeBreaK clinical

trial program. The following tables summarize the key efficacy data from the pivotal Phase I/II

CodeBreaK 100 and Phase III CodeBreaK 200 trials in patients with previously treated

advanced or metastatic KRAS G12C-mutated NSCLC.
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Table 1: Efficacy of Sotorasib in the CodeBreaK 100 Trial
(Phase II)

Efficacy Endpoint Reported Value Citation

Objective Response Rate

(ORR)
37.1% [1][2][3]

Complete Response (CR) 3.2% [2]

Partial Response (PR) 33.9% [2]

Stable Disease (SD) 43.5% [2]

Disease Control Rate (DCR) 80.6% [1][2][3]

Median Duration of Response

(DoR)
11.1 months [3]

Median Time to Response 1.4 months [1]

Median Progression-Free

Survival (PFS)
6.8 months [1][2]

Median Overall Survival (OS) 12.5 months [2][3]

Table 2: Efficacy of Sotorasib vs. Docetaxel in the
CodeBreaK 200 Trial (Phase III)
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Efficacy
Endpoint

Sotorasib Docetaxel
Hazard Ratio
(HR) / p-value

Citation

Median

Progression-Free

Survival (PFS)

5.6 months 4.5 months
HR: 0.66

(p=0.002)
[4][5]

12-Month PFS

Rate
24.8% 10.1% [5]

Objective

Response Rate

(ORR)

28.1% 13.2% p < 0.001 [5]

Disease Control

Rate (DCR)
82.5% 60.3% [5]

Median Overall

Survival (OS)
10.6 months 11.3 months HR: 1.01 [5]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the key experimental protocols employed in the clinical evaluation of

sotorasib.

CodeBreaK 100 and 200 Clinical Trial Design
Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated

NSCLC who had progressed after prior systemic therapies, including platinum-based

chemotherapy and/or immunotherapy.[1][5][6]

Treatment Regimen: Sotorasib was administered orally at a dose of 960 mg once daily.[1][2]

In the CodeBreaK 200 trial, the comparator arm received docetaxel intravenously.[5]

Efficacy Evaluation: Tumor responses were assessed by blinded independent central review

(BICR) according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[5]

[6]
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Biomarker Analysis: Pretreatment tumor biopsies were used for exploratory biomarker

analyses, including the evaluation of co-mutations in genes such as STK11 and KEAP1, and

PD-L1 expression levels.[1][5]

Visualizing the Mechanism and Workflow
Signaling Pathway of KRAS G12C Inhibition
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Caption: Simplified KRAS signaling pathway and the mechanism of sotorasib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12415617?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for a Xenograft Efficacy Study

Model Setup

Treatment Phase

Monitoring and Endpoint

1. Culture KRAS G12C
mutant cancer cells

(e.g., NCI-H358)

2. Implant cells
subcutaneously into

immunocompromised mice

3. Allow tumors to
reach a specified volume

4. Randomize mice into
treatment groups

(Vehicle vs. Inhibitor)

5. Administer daily
treatment (e.g., oral gavage)

6. Measure tumor volume
and body weight regularly

Repeated Cycle

7. Continue until endpoint
(e.g., tumor volume threshold

or study duration)

8. Excise tumors for
pharmacodynamic and

histological analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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